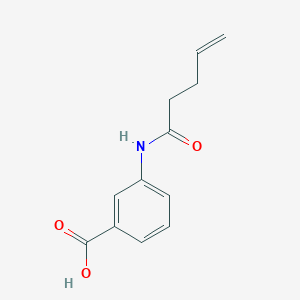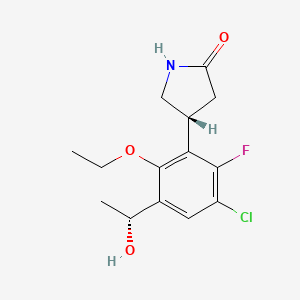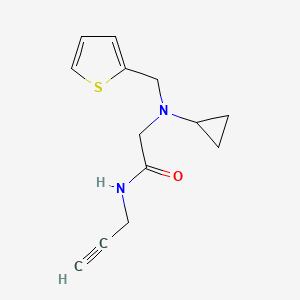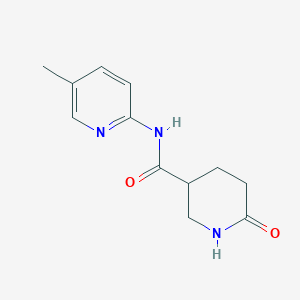![molecular formula C13H12BrN B14910111 2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)
2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family. This compound features a bromine atom and a methyl group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the amine group makes it a versatile intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine typically involves a multi-step process:
Nitration: The starting material, 5-methyl-[1,1’-biphenyl]-2-amine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Bromination: Finally, the compound is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions include substituted biphenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 5-Bromo-2-methyl-2-pentene
- Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate
Comparison: Compared to similar compounds, 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological interactions. The presence of the amine group further enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C13H12BrN |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12BrN/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14/h2-8H,15H2,1H3 |
Clave InChI |
UNLGNGGTMWAHCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


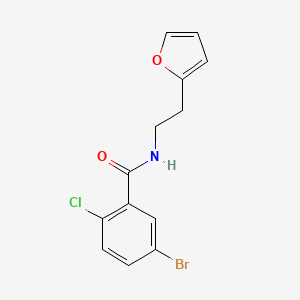

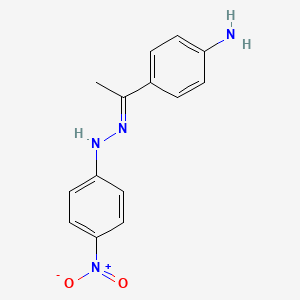
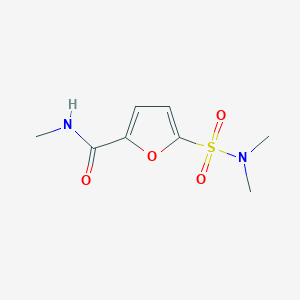
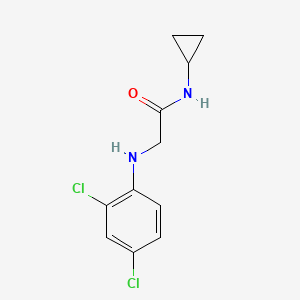
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)

![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)

